molecular formula C20H18ClN3O3 B5865346 N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5865346
M. Wt: 383.8 g/mol
InChI Key: HMINUKGDQBGGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "ACPA" and belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not well understood. However, it is believed to act on the central nervous system by inhibiting the release of certain neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, ACPA has been found to reduce inflammation and pain. It has also been shown to have anticonvulsant effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its potential pharmacological activities and its ease of synthesis. However, the limitations include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the research on N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to investigate its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential agricultural applications as a pesticide or herbicide. Additionally, further research is needed to understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-chlorophenol with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine to obtain the final product.

Scientific Research Applications

N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, ACPA has been investigated for its pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-12-24(19(25)14-26-17-11-7-6-10-16(17)21)13-18-22-20(23-27-18)15-8-4-3-5-9-15/h2-11H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMINUKGDQBGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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